2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol
Overview
Description
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol involves its conversion to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death. This selective toxicity towards dopaminergic neurons makes this compound a valuable tool for studying the role of these neurons in Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons, oxidative stress, and mitochondrial dysfunction. These effects have been linked to a range of neurological disorders, including Parkinson's disease, and have made this compound a valuable tool for investigating the underlying mechanisms of these diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol in lab experiments is its selective toxicity towards dopaminergic neurons, which allows for the study of specific biological processes and mechanisms. However, this selectivity also limits its use in certain experiments, as it may not be suitable for investigating other types of neurons or biological systems. Additionally, the potential toxicity of this compound to researchers working with the compound must be carefully considered and managed.
Future Directions
There are many potential future directions for research involving 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol, including the development of new treatments for Parkinson's disease and other neurological disorders. Additionally, the use of this compound in combination with other compounds or therapies may lead to new insights into the underlying mechanisms of these diseases. Further investigation into the biochemical and physiological effects of this compound may also reveal new applications for the compound in scientific research.
Scientific Research Applications
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol has been used in a wide range of scientific research applications, including studies of neurodegenerative diseases such as Parkinson's disease. This compound has been found to selectively target and destroy dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease patients. This has made this compound a valuable tool for studying the mechanisms underlying this disease and developing potential treatments.
properties
IUPAC Name |
2-[4-(methylamino)-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-19-18-21-16(12-11-13-7-3-2-4-8-13)20-17(22-18)14-9-5-6-10-15(14)23/h2-12,23H,1H3,(H,19,20,21,22)/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFPTYCPDLGSNP-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)C2=CC=CC=C2O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=NC(=N1)C2=CC=CC=C2O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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